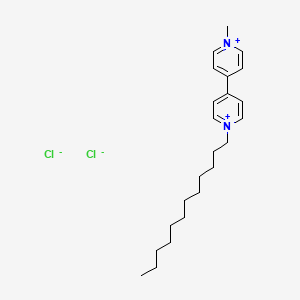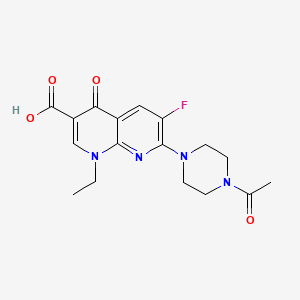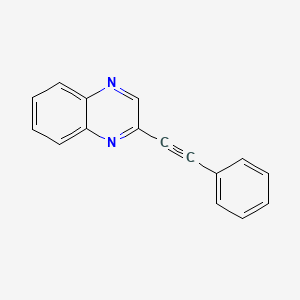
Quinoxaline, 2-(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 2-(phenylethynyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2-(phenylethynyl)- typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by the introduction of the phenylethynyl group. One common method is the oxidative coupling of o-phenylenediamines with terminal alkynes using a copper-alumina catalyst. This method is efficient, environmentally benign, and allows for the preparation of various quinoxaline derivatives .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve the use of transition-metal-free catalysis to minimize costs and environmental impact. Recent advances have focused on developing greener and more sustainable synthetic routes, such as using microwave irradiation, sonication, and ball milling .
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline, 2-(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol, acetic acid, and dimethyl sulfoxide (DMSO), with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, tetrahydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Quinoxaline, 2-(phenylethynyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Quinoxaline derivatives are investigated for their potential use in treating diseases such as cancer, diabetes, and infectious diseases.
Mecanismo De Acción
The mechanism of action of quinoxaline, 2-(phenylethynyl)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like aldose reductase and cyclooxygenase, leading to anti-inflammatory and anticancer effects. The compound can also interact with DNA and proteins, disrupting cellular processes and leading to antimicrobial and antiviral activities .
Comparación Con Compuestos Similares
Quinoxaline, 2-(phenylethynyl)- can be compared with other quinoxaline derivatives, such as:
2-phenylquinoxaline: Similar in structure but lacks the ethynyl group, resulting in different chemical properties and biological activities.
2-(methylthio)-3-(phenylethynyl)quinoxaline: Contains a methylthio group, which can enhance its antimicrobial activity.
2-chloro-3-(phenylethynyl)quinoxaline: The presence of a chloro group can increase its reactivity in substitution reactions.
Propiedades
Número CAS |
75163-23-4 |
|---|---|
Fórmula molecular |
C16H10N2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-(2-phenylethynyl)quinoxaline |
InChI |
InChI=1S/C16H10N2/c1-2-6-13(7-3-1)10-11-14-12-17-15-8-4-5-9-16(15)18-14/h1-9,12H |
Clave InChI |
FWAKFTPIYMVLDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)
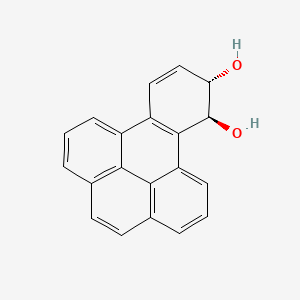
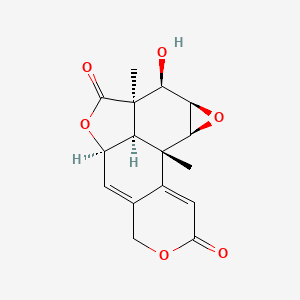
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)
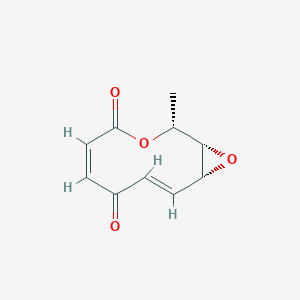

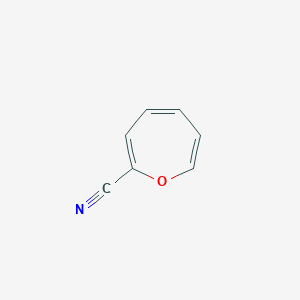


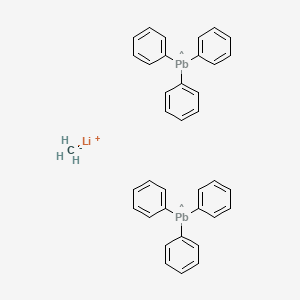
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
